molecular formula C13H15BrN2O3 B15152772 6-Bromo-1-(butoxymethyl)quinazoline-2,4-dione

6-Bromo-1-(butoxymethyl)quinazoline-2,4-dione

Katalognummer: B15152772
Molekulargewicht: 327.17 g/mol
InChI-Schlüssel: SIRACVGITUAENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities. The presence of the bromine atom and butoxymethyl group may enhance these properties, making it a promising candidate for drug development .

Industry

In the industrial sector, 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Wirkmechanismus

The mechanism of action of 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and butoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets, enhancing its efficacy and reducing potential side effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione include other quinazoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of 6-bromo-1-(butoxymethyl)-3H-quinazoline-2,4-dione lies in its specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom and butoxymethyl group provides distinct properties that can be leveraged for various applications, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C13H15BrN2O3

Molekulargewicht

327.17 g/mol

IUPAC-Name

6-bromo-1-(butoxymethyl)quinazoline-2,4-dione

InChI

InChI=1S/C13H15BrN2O3/c1-2-3-6-19-8-16-11-5-4-9(14)7-10(11)12(17)15-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17,18)

InChI-Schlüssel

SIRACVGITUAENJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCN1C2=C(C=C(C=C2)Br)C(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.